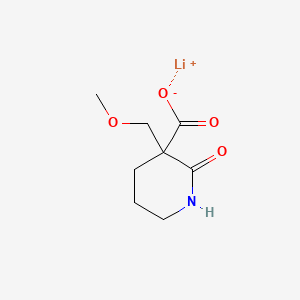
Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate is an organolithium compound that plays a significant role in organic synthesis. This compound is known for its unique structure, which includes a piperidine ring substituted with a methoxymethyl group and a carboxylate group. The presence of lithium in the molecule makes it highly reactive and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate typically involves the lithiation of a suitable precursor. One common method is the reaction of 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate with a strong base such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The reaction proceeds via deprotonation, forming the lithio derivative.
Industrial Production Methods
Industrial production of this compound may involve similar lithiation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. The choice of solvents, temperature control, and purification methods are critical factors in optimizing the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The lithio group acts as a nucleophile, attacking electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions where the lithio group is replaced by other functional groups.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form complex ring structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as alkyl halides, carbonyl compounds, and epoxides. Typical reaction conditions involve low temperatures and aprotic solvents to maintain the reactivity of the lithio group.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to carbonyl compounds can yield alcohols, while substitution reactions with alkyl halides can produce alkylated derivatives.
Aplicaciones Científicas De Investigación
Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound can be employed in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate involves its role as a nucleophile in chemical reactions. The lithio group (Li) is highly reactive and can readily attack electrophilic centers in other molecules. This reactivity is due to the strong polarization of the carbon-lithium bond, which imparts a partial negative charge on the carbon atom, making it a potent nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate: can be compared with other organolithium compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the methoxymethyl and carboxylate groups allows for versatile functionalization and the formation of complex molecular architectures.
Propiedades
Fórmula molecular |
C8H12LiNO4 |
|---|---|
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
lithium;3-(methoxymethyl)-2-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C8H13NO4.Li/c1-13-5-8(7(11)12)3-2-4-9-6(8)10;/h2-5H2,1H3,(H,9,10)(H,11,12);/q;+1/p-1 |
Clave InChI |
QQOXPUBPXXAOMV-UHFFFAOYSA-M |
SMILES canónico |
[Li+].COCC1(CCCNC1=O)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione](/img/structure/B13488658.png)
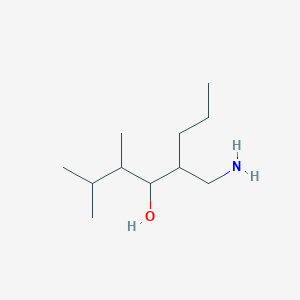
![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid](/img/structure/B13488671.png)
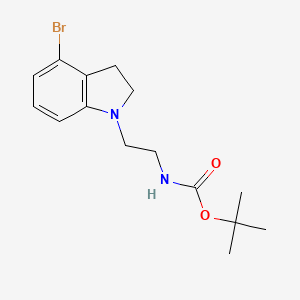
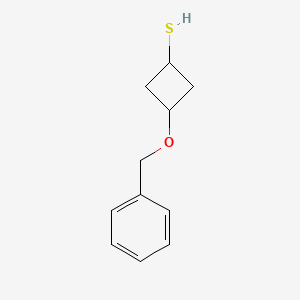
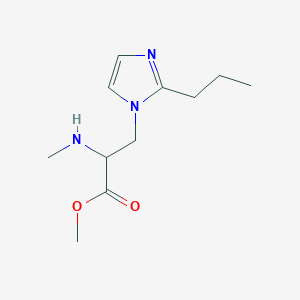

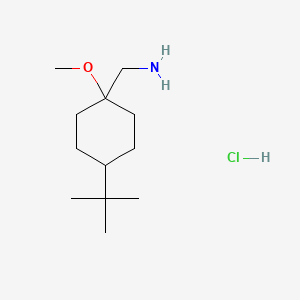
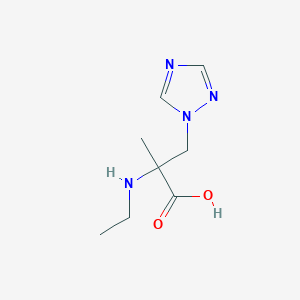
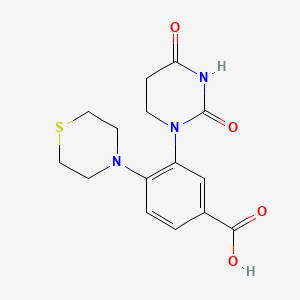

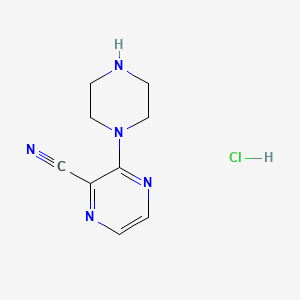

![(2R)-2-[(Tert-butoxy)carbonylamino]-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B13488741.png)
